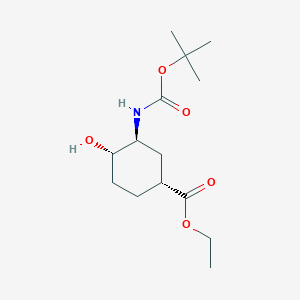

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Description

“(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester” is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and an ethyl ester moiety. It serves as a critical intermediate in synthesizing pharmaceuticals, particularly anticoagulants like Edoxaban . Its stereochemistry (1R,3S,4S) is crucial for biological activity, as enantiomeric or diastereomeric forms may alter pharmacological efficacy.

Properties

IUPAC Name |

ethyl (1R,3S,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFMJGAVWORNIZ-VWYCJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS No. 1210348-16-5) is a compound of interest in medicinal chemistry due to its unique stereochemistry and functional groups. This article reviews its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The compound features a cyclohexane ring with a hydroxyl group at the 4-position and a Boc-protected amino group at the 3-position. Its molecular formula is with a molecular weight of 287.35 g/mol.

Synthesis

The synthesis involves multiple steps starting from a cyclohexane derivative. Key synthetic routes include:

- Formation of the Cyclohexane Core : Using starting materials like (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one.

- Introduction of Functional Groups : Hydroxyl and amino groups are introduced through specific reactions.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride.

- Esterification : The carboxylic acid group is esterified using ethanol.

The overall yield for this synthesis can be around 67% under optimal conditions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with receptors that regulate physiological processes.

Case Studies

Research has highlighted several case studies demonstrating the biological activity of similar compounds:

- Antibacterial Activity : Related compounds have shown promising results against bacterial strains, suggesting potential applications in antibiotic development.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating their utility in cancer therapy .

Comparative Analysis

A comparison with structurally similar compounds reveals distinctive features:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | (1R,3S,4S) | Potential enzyme inhibitor |

| (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | (1R,3S,4R) | Cytotoxicity against cancer cells |

| (1R,3S,4S)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | (1R,3S,4S) | Antimicrobial properties |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 1210348-16-5

The compound features a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which is crucial for its reactivity in peptide synthesis and other chemical transformations.

Synthesis of Bioactive Compounds

One of the primary applications of (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is its use as an intermediate in the synthesis of bioactive molecules. It serves as a precursor for the development of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. The compound's ability to modulate biological pathways makes it a candidate for further derivatization to enhance its pharmacological properties.

Peptide Synthesis

The Boc group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis. The incorporation of this compound into peptides can lead to enhanced stability and bioavailability. Studies have shown that peptides containing cyclohexane derivatives exhibit improved binding affinity to target receptors, making them suitable for drug design .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have explored its potential as an arginase inhibitor in cancer treatment, where selective inhibition of arginase can alter tumor microenvironments and enhance anti-tumor immunity .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis of Elatol

A notable case study involved the use of this compound in the total synthesis of elatol, a natural product with significant biological activity. This synthesis demonstrated the compound's utility as a key intermediate that enabled the construction of complex molecular architectures .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds derived from this compound. These studies are crucial for understanding how modifications to this scaffold can influence drug-like properties and therapeutic efficacy .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key analogs differ in stereochemistry, functional groups, or salt forms:

Functional Group Impact on Properties

- Hydrochloride Salt (CAS 1403763-28-9) : The hydrochloride form increases polarity and aqueous solubility, facilitating purification and formulation .

- Azido Derivative : The azido group (CAS N/A) enables click chemistry applications, such as bioconjugation or isotope labeling for pharmacokinetic studies .

- Fluorinated Analog (CAS 2165650-19-9) : Fluorination enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Physicochemical Data Comparison

- Melting Point : The (1S,3R,4R) free base melts at 93–95°C , whereas the hydrochloride salt (CAS 1403763-28-9) lacks reported melting data but likely has higher thermal stability .

- LogP : The (1S,3R,4R) isomer has LogP = 1.99, indicating moderate lipophilicity suitable for membrane permeability .

Research Findings and Industrial Relevance

- Edoxaban Synthesis : Both (1R,3S,4S) and (1S,3R,4R) isomers are intermediates in Edoxaban production, with the latter being more widely documented .

- Safety Profiles : Analogs like the hydrochloride salt (CAS 1403763-28-9) require handling precautions (e.g., gloves, goggles) due to irritant properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via coupling reactions using Boc-protected intermediates. For example, Boc-protected carboxylic acids can be activated with coupling agents like EDCI/HOBt in dichloromethane, followed by reaction with amines or alcohols. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) .

- Optimization : Reaction time (6–15 hours), solvent polarity, and stoichiometry of coupling reagents (e.g., EDCI:HOBt ratios) significantly impact yield. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are stereochemical assignments validated?

- Key Techniques :

- FT-IR : Confirms functional groups (e.g., Boc-protected amine at ~1680 cm⁻¹, ester carbonyl at ~1720 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves cyclohexane ring conformations and hydroxyl/amine proton environments. For example, axial vs. equatorial substituents show distinct splitting patterns .

- X-ray Crystallography : Provides definitive stereochemical assignments for the (1R,3S,4S) configuration .

Advanced Research Questions

Q. How can computational methods (e.g., Gaussian) resolve discrepancies in experimental data, such as NMR chemical shifts or HOMO-LUMO energy gaps?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometries and predict NMR chemical shifts. HOMO-LUMO analysis identifies electron-rich/poor regions, aiding in understanding reactivity (e.g., nucleophilic attack at the Boc-protected amine) .

- Case Study : In sulfonamide-derived esters, computational binding mode analysis explained variations in biological activity despite structural similarities .

Q. What strategies improve stereoselective synthesis of the cyclohexane ring, particularly for the (1R,3S,4S) configuration?

- Chiral Catalysts : Use of chiral auxiliaries or asymmetric hydrogenation to control stereochemistry at C3 and C4 positions.

- Comparison : Analogous compounds like (1r,4r)-methyl 4-formylcyclohexanecarboxylate highlight the role of steric hindrance in directing substituent orientation during ring closure .

Q. How do functional group modifications (e.g., Boc deprotection or ester hydrolysis) alter biological activity?

- Biological Assays : Derivatives of similar esters were screened for antibacterial, antifungal, and enzyme inhibition activity. For example, replacing ethyl with isopropyl esters increased lipophilicity, enhancing membrane penetration .

- Data Interpretation : Contradictions in activity (e.g., compound 3 vs. 4 in sulfonamide esters) were attributed to electronic effects from substituents .

Methodological Considerations

Q. How can researchers mitigate challenges in Boc deprotection without side reactions?

- Best Practices :

- Use TFA in dichloromethane (1–8 hours) for controlled deprotection.

- Neutralize with saturated NaHCO₃ post-deprotection to avoid acid-sensitive byproducts .

Q. What safety protocols are critical when handling this compound, given its structural similarity to labile esters?

- Guidelines :

- Use fume hoods for TFA handling.

- Store under inert gas (argon) to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.